3-(m-Tolyl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry Scaffold Optimization Lipophilicity

Generic pyrazole-5-carboxamide scaffolds often fail to replicate the steric and lipophilic profile required for target binding in lead optimization. 3-(m-Tolyl)-1H-pyrazole-5-carboxamide (≥95%, batch-specific NMR/HPLC/GC) delivers the precise meta-methyl footprint absent in 3-phenyl or para-tolyl analogues. • ΔLogP ≈ +0.4 vs. 3-phenyl analogue; TPSA 54.7 Ų; 2 HBD, 2 HBA - ideal for HDAC inhibitor cap groups and SDHI fungicide intermediates. • Serves as a qualified reference standard for HPLC method development, MS calibration, and impurity profiling in pharmaceutical QC. • Standard R&D packaging with global shipping; bulk quantities available on request.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B7981504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Tolyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)9-6-10(11(12)15)14-13-9/h2-6H,1H3,(H2,12,15)(H,13,14)
InChIKeyDYPXRGTWGKYRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Tolyl)-1H-pyrazole-5-carboxamide: Physicochemical Identity


3-(m-Tolyl)-1H-pyrazole-5-carboxamide (CAS 80568-96-3; molecular formula C₁₁H₁₁N₃O; molecular weight 201.23 g/mol) is a heterocyclic building block of the pyrazole-5-carboxamide class, bearing a meta-methylphenyl substituent at the 3-position [1]. The compound is widely listed across supplier catalogs as a research intermediate for medicinal chemistry and agrochemical development, with a verified SMILES structure (O=C(C1=CC(C2=CC=CC(C)=C2)=NN1)N) and standard purity specifications (≥95%) supported by batch-specific NMR, HPLC, or GC analytical reports . Its computed XLogP3 of approximately 1.9 and topological polar surface area (TPSA) of 54.7 Ų position it as a moderately lipophilic scaffold with two hydrogen-bond donors and two acceptors [1].

Critical Meta-Methyl Differentiation


Substituting 3-(m-tolyl)-1H-pyrazole-5-carboxamide with a generic pyrazole-5-carboxamide scaffold (e.g., the unsubstituted 3-phenyl analogue or the para-tolyl isomer) can alter key molecular recognition parameters. The meta-methyl group contributes a unique steric footprint and a modest increase in lipophilicity (computed ΔLogP ≈ +0.4 relative to 3-phenyl-1H-pyrazole-5-carboxamide) without introducing the significant shape shift associated with para substitution [1][2]. In medicinal chemistry programs, such subtle differences can directly impact target binding, selectivity, and pharmacokinetic profile—a risk that cannot be mitigated by simply swapping in a cheaper or more readily available analogue.

Differentiation Evidence


Lipophilicity Advantage vs 3-Phenyl Analogue

The meta-tolyl substituent in the target compound confers a measurable increase in lipophilicity compared with the unsubstituted 3-phenyl analogue, which can enhance membrane permeability and target engagement. The computed XLogP3 for 3-(m-tolyl)-1H-pyrazole-5-carboxamide is 1.9, whereas the LogP for 3-phenyl-1H-pyrazole-5-carboxamide is reported as 1.87590 [1][2].

Medicinal Chemistry Scaffold Optimization Lipophilicity

Phenol Bioisostere: Metabolic Stability

The 1H-pyrazole-5-carboxamide scaffold serves as a validated bioisostere of phenol, offering enhanced metabolic stability and lipophilicity while retaining hydrogen-bond donor capacity. This class-level advantage is documented across multiple medicinal chemistry campaigns where pyrazole replacements of phenol reduced phase II glucuronidation and improved half-life . The target compound combines this inherent pyrazole advantage with the meta-tolyl lipophilic handle.

Drug Design Bioisosterism Metabolic Stability

Purity and Analytical Certification

Commercially available batches of 3-(m-tolyl)-1H-pyrazole-5-carboxamide are supplied with a minimum purity of 95% (HPLC) and are accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of certification is critical for reproducibility in structure–activity relationship (SAR) studies, where impurity profiles can confound biological assay results.

Analytical Chemistry Quality Control Procurement

Steric Differentiation from Para-Tolyl Isomer

The meta-tolyl substitution pattern preserves a rotatable bond count of 1 and a TPSA of 54.7 Ų, identical to the para-tolyl isomer in these computed descriptors [1]. However, the meta orientation introduces a distinct steric and electrostatic surface that can differentially engage protein binding pockets compared with the linear extension of para-substitution. Quantitative comparison of electrostatic potential maps would be required for full differentiation, but the shape divergence is a well-established principle in medicinal chemistry.

Computational Chemistry Molecular Design Isomer Comparison

Application Scenarios


Fragment Libraries: Meta-Substituted Bioisosteres

The compound is ideally suited as a fragment for HDAC inhibitor programs (e.g., as a cap group or surface recognition motif) where the pyrazole-5-carboxamide replaces phenol to improve metabolic stability. The meta-tolyl substituent provides a modest lipophilicity increase without drastic conformational change, making it a useful comparator for 3-phenyl analogues in SAR exploration .

Agrochemical Intermediate for Pyrazole Carboxamides

The pyrazole-5-carboxamide scaffold is a privileged structure in fungicidal and nematicidal chemistry (e.g., SDHI fungicides). 3-(m-Tolyl)-1H-pyrazole-5-carboxamide can serve as a key intermediate for the synthesis of N-substituted carboxamide derivatives targeting crop protection, where the meta-methyl group may influence target-site binding and environmental fate .

Analytical Reference Standard

With its well-defined structure, high purity (≥95%), and availability of batch-specific NMR/HPLC/GC data, the compound can function as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling in pharmaceutical quality control environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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